Mafosfamide cyclohexylamine salt is synthesized from cyclophosphamide and is part of a broader class of oxazaphosphorines that includes several other derivatives used in chemotherapy. Its chemical structure is denoted by the formula . The compound has been investigated for its efficacy in treating neoplastic conditions, particularly in cases resistant to standard therapies .
The synthesis of mafosfamide cyclohexylamine salt involves several key steps:
Mafosfamide cyclohexylamine salt features a complex molecular structure characterized by:
The structural formula indicates that mafosfamide cyclohexylamine salt consists of:
Mafosfamide cyclohexylamine salt participates in several important chemical reactions:
The mechanism of action for mafosfamide cyclohexylamine salt involves:
Mafosfamide cyclohexylamine salt exhibits several notable physical and chemical properties:
Elemental analysis reveals:
Mafosfamide cyclohexylamine salt has significant applications in oncology:
Mafosfamide cyclohexylamine salt (chemical name: cis-4-sulfoethylthio-cyclophosphamide cyclohexylamine salt) is a stabilized derivative of 4-hydroxy-cyclophosphamide, the primary pharmacologically active metabolite of cyclophosphamide. Its molecular formula is C₁₅H₃₂Cl₂N₃O₅PS₂, with a molecular weight of 500.4 g/mol. The compound features a phosphoramide core structure integrated with a tetrahydro-2H-1,3,2-oxazaphosphorine ring system. Crucially, a cis-configured sulfoethylthio moiety (-SCH₂CH₂SO₃⁻) is bonded at the C4 position, replacing the unstable hydroxyl group of 4-hydroxy-cyclophosphamide. This cis configuration is sterically and electronically distinct from the trans isomer, conferring enhanced reactivity and specific degradation kinetics. The cyclohexylamine counterion (C₆H₁₁NH₃⁺) forms an integral part of the crystalline structure, neutralizing the sulfonate group and contributing to the compound's stability profile [1] [2] [3].
The stereochemistry of mafosfamide cyclohexylamine salt was unambiguously confirmed through single-crystal X-ray diffraction studies, revealing the precise spatial orientation of the sulfoethylthio substituent relative to the oxazaphosphorine ring. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ³¹P NMR, provided complementary evidence for the cis-dominance in the synthesized product. Characteristic NMR resonances and coupling constants distinguished the cis isomer from its trans counterpart. The synthetic process yields the cis isomer with high stereoselectivity, forming a white crystalline solid. This crystalline structure remains stable at room temperature under appropriate storage conditions, a critical factor for its handling and pharmaceutical application [1] [2] [3].
Table 1: Key Structural Characteristics of Mafosfamide Cyclohexylamine Salt
Property | Specification |
---|---|
Molecular Formula | C₁₅H₃₂Cl₂N₃O₅PS₂ |
Molecular Weight | 500.4 g/mol |
IUPAC Name | 2-[[(2S,4R)-2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ⁵-oxazaphosphinan-4-yl]sulfanyl]ethanesulfonic acid; cyclohexanamine |
Core Structure | cis-4-sulfoethylthio-tetrahydro-2H-1,3,2-oxazaphosphorine-2-oxide |
Stereochemistry | cis-isomer dominant (confirmed by X-ray & NMR) |
Canonical SMILES | C1CCC(CC1)N.C1COP(=O)(NC1SCCS(=O)(=O)O)N(CCCl)CCCl |
Isomeric SMILES | C1CCC(CC1)N.C1COP@@(N[C@@H]1SCCS(=O)(=O)O)N(CCCl)CCCl |
The synthesis of mafosfamide cyclohexylamine salt employs a stereoselective condensation reaction between 4-hydroxy-cyclophosphamide (I) and 2-mercaptoethanesulfonic acid as its cyclohexylamine salt (II). This reaction is optimally conducted in a water/acetone solvent system. The aqueous component facilitates the solubility of the ionic reactants, while acetone promotes stereoselectivity favoring the formation of the cis isomer. Precise control of reactant stoichiometry, temperature (typically maintained below 25°C), and reaction duration is essential to maximize the yield of the desired cis-4-sulfoethylthio-cyclophosphamide adduct while minimizing by-product formation. The reaction proceeds via nucleophilic attack of the thiolate anion (from II) on the electrophilic C4 carbon of 4-hydroxy-cyclophosphamide, resulting in the displacement of the hydroxyl group and formation of the stable thioether linkage characteristic of mafosfamide [2] .
Cyclohexylamine serves a dual critical function in the synthesis and stabilization of mafosfamide. Firstly, it acts as the counterion for 2-mercaptoethanesulfonic acid, forming the soluble salt (II) used in the condensation reaction. Secondly, and more importantly, the cyclohexylamine counterion in the final product significantly enhances molecular stability. It achieves this by forming stable crystalline lattices and buffering the microenvironment when formulated as a lyophilisate. The addition of sodium citrate buffer to lyophilized pharmaceutical preparations maintains the pH near 4.0-4.3, the region of minimal hydrolytic degradation. This protonated state reduces the rate of hydrolysis back to the active but unstable 4-hydroxy-cyclophosphamide metabolite. Alternative salts, such as the lysine salt, have been explored, but the cyclohexylamine salt offers advantages in crystallinity, stability during storage, and ease of isolation [2] [3] [6].
Mafosfamide cyclohexylamine salt exhibits high aqueous solubility, reaching concentrations of at least 160 mg/mL (approximately 16% w/v) in water at room temperature. This property facilitates its preparation in aqueous injectable formulations for research and clinical applications. The compound is also soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO), with solubility exceeding 160 mg/mL. However, its solubility decreases significantly in less polar organic solvents such as acetone, ethanol, or chloroform. The solubility profile is strongly influenced by pH due to the ionizable sulfonate and amine groups. Maximum stability and solubility are achieved around pH 4.0-4.5. Deviation from this pH range, particularly towards neutrality or alkalinity, accelerates hydrolysis and degradation, reducing effective concentration over time. The presence of thiol compounds like mesna (sodium 2-mercaptoethanesulfonate) can modulate solubility and stability by forming mixed disulfides or thioether adducts [2] [3] [6].
Mafosfamide cyclohexylamine salt is a white crystalline powder with a characteristic melting point range of 126–134°C. This relatively broad melting range reflects the compound's sensitivity to thermal decomposition near its melting point. The solid form demonstrates good stability at ambient temperatures when protected from moisture and maintained under controlled humidity conditions. However, its thermal stability in solution is markedly lower and highly dependent on temperature, concentration, and pH. Kinetic studies in 0.07 M phosphate buffer at pH 7.0 and 37°C reveal complex degradation behavior: rapid initial isomerization occurs between the cis and trans epimers, reaching an equilibrium ratio of approximately 59:41 (cis:trans) within less than 5 minutes. Concurrently, hydrolysis liberates 4-hydroxy-cyclophosphamide and the cyclohexylamine salt of 2-mercaptoethanesulfonic acid. The released 4-hydroxy-cyclophosphamide subsequently decomposes via pH-dependent pathways to yield phosphoramide mustard (the ultimate cytotoxic alkylating agent) and acrolein. Hydrolysis rates increase with decreasing concentration, elevated temperatures, and the presence of oxidizing agents. Conversely, the addition of exogenous thiols (e.g., mesna) retards hydrolysis by shifting the equilibrium towards the parent mafosfamide or forming alternative thiol adducts [1] [2] [3].
Table 2: Physicochemical Properties and Stability Characteristics
Property | Value/Condition | Notes |
---|---|---|
Physical State | White crystalline powder | Stable at room temperature when dry |
Melting Point | 126–134°C | Decomposition may occur near melting point |
Aqueous Solubility | ≥ 160 mg/mL (16% w/v) | High solubility facilitates solution formulation |
DMSO Solubility | > 160 mg/mL | Suitable for in vitro stock solutions |
Optimal Stability pH (Solid) | 4.0 - 4.5 (buffered lyophilisate) | Achieved using sodium citrate buffer |
Degradation in Buffer (pH 7, 37°C) | Rapid isomerization (cis→trans, equilibrium 59:41) & Hydrolysis | Releases 4-hydroxy-cyclophosphamide and 2-mercaptoethanesulfonate |
Stabilizing Agents | Mesna or other thiols | Retard hydrolysis by forming adducts or shifting equilibrium |
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7